molecular formula C9H6BrNO B2874599 5-Bromo-4-phenyl-1,2-oxazole CAS No. 1781624-27-8

5-Bromo-4-phenyl-1,2-oxazole

Cat. No.: B2874599
CAS No.: 1781624-27-8
M. Wt: 224.057
InChI Key: KCBABCRJBWXRCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-phenyl-1,2-oxazole ( 1781624-27-8 ) is a high-purity chemical compound offered for research and development applications. This brominated heterocycle has a molecular formula of C 9 H 6 BrNO and a molecular weight of 224.05 g/mol . Its structure is characterized by an oxazole ring substituted with bromine and phenyl groups at the 4 and 5 positions, making it a valuable and versatile scaffold in synthetic organic chemistry . As a specialized building block, this compound is primarily used in chemical synthesis, including cross-coupling reactions and the construction of more complex heterocyclic systems. Researchers can leverage the reactivity of the bromide moiety for further functionalization, such as in metal-catalyzed coupling reactions, to create novel compounds for material science and pharmaceutical intermediate development . Please note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should consult the safety data prior to handling, as this compound may be hazardous .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-4-phenyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-9-8(6-11-12-9)7-4-2-1-3-5-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCBABCRJBWXRCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(ON=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1781624-27-8
Record name 5-bromo-4-phenyl-1,2-oxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Reactivity and Mechanistic Studies of 5 Bromo 4 Phenyl 1,2 Oxazole

Electronic Structure and Aromaticity of the 1,2-Oxazole Core

The 1,2-oxazole ring, also known as isoxazole (B147169), is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom in adjacent positions. vulcanchem.com This arrangement of heteroatoms significantly influences the electronic properties and aromatic character of the ring.

The 1,2-oxazole ring is a planar, aromatic system. vulcanchem.com Its aromaticity arises from the delocalization of six π-electrons over the five sp2 hybridized atoms of the ring. nih.gov The oxygen atom contributes two electrons to the aromatic sextet, while each carbon and the nitrogen atom contribute one. nih.gov However, oxazoles are considered to be less aromatic than the analogous thiazoles. wikipedia.org

Theoretical studies, such as those employing Density Functional Theory (DFT) calculations, have been used to investigate the electronic structure of oxazole (B20620) derivatives. researchgate.net These studies help in understanding the bond lengths, charge densities, and frontier molecular orbitals (HOMO and LUMO), which in turn dictate the reactivity of the molecule. researchgate.netosti.gov The presence of the electronegative oxygen and nitrogen atoms results in a polarized ring system, influencing its interaction with other molecules. vulcanchem.com

Table 1: Comparison of Aromaticity Indices

Index Description Relevance to 1,2-Oxazole
HOMA (Harmonic Oscillator Model of Aromaticity) Measures the deviation of bond lengths from an ideal aromatic system. researchgate.net Found to be a reliable measure for both 1,2-benzoxazole N-oxides and 1,2-naphthoxazole N-oxides. researchgate.net
IA (Bond Uniformity) A measure of the uniformity of bond lengths in the ring. researchgate.net Considered more credible for 1,2-benzoxazole N-oxides. researchgate.net
ABO (Average Bond Order) The average of the bond orders within the ring. researchgate.net Considered more credible for 1,2-naphthoxazole N-oxides. researchgate.net

Electrophilic Aromatic Substitution Reactions on the Phenyl Moiety

The phenyl group attached at the C4 position of the 1,2-oxazole ring can undergo electrophilic aromatic substitution reactions. The oxazole ring itself is generally resistant to electrophilic attack due to its electron-deficient nature. vulcanchem.com However, the reactivity of the phenyl ring can be influenced by the electronic effects of the oxazole substituent.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. For instance, the nitration of a phenyl group attached to an oxazole ring can be achieved, and the position of substitution (ortho, meta, or para) will be directed by the electronic nature of the oxazole ring and any other substituents present on the phenyl ring. The presence of an electron-withdrawing nitro group on the phenyl ring can further enhance the potential for electrophilic substitution. vulcanchem.com Similarly, the presence of an activating group like a methoxy (B1213986) group on the phenyl ring can facilitate further substitution reactions. smolecule.com

Nucleophilic Attack and Ring-Opening Reactions of the 1,2-Oxazole Ring

The 1,2-oxazole ring, being electron-deficient, is susceptible to nucleophilic attack. This can lead to substitution reactions or, more drastically, ring-opening. The ease of nucleophilic substitution on the oxazole ring generally follows the order C-2 > C-4 > C-5. tandfonline.com

Ring-opening reactions of oxazoles can be initiated by various reagents. For example, treatment with oxidizing agents like cold potassium permanganate (B83412) or ozone can lead to the cleavage of the oxazole ring. noteskarts.comscribd.com Nucleophilic attack, particularly by strong nucleophiles, can also induce ring-opening. For instance, studies on 5-oxazolones have shown that nucleophilic attack by primary aryl amines can lead to ring opening to form benzamide (B126) derivatives. researchgate.net The susceptibility of the ring to opening is influenced by the substituents present. For instance, DFT calculations have shown that the N-O dipole in benzene-fused 1,2-oxazole N-oxides can distort the ring, increasing its susceptibility to opening. researchgate.net

Reactivity of the Bromo-Substituent in Cross-Coupling Reactions and Other Transformations

The bromine atom at the C5 position of 5-Bromo-4-phenyl-1,2-oxazole is a key functional group that enables a variety of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

The bromo-substituent makes the compound a suitable substrate for various palladium-catalyzed cross-coupling reactions, including:

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters. chemblink.comresearchgate.net

Heck Reaction: Reaction with alkenes. chemblink.com

Sonogashira Coupling: Reaction with terminal alkynes.

Stille Coupling: Reaction with organostannanes. chemblink.com

These reactions allow for the introduction of a wide range of substituents at the C5 position, leading to the synthesis of diverse 5-substituted-4-phenyl-1,2-oxazole derivatives. The efficiency of these couplings can be influenced by the choice of catalyst, ligands, and reaction conditions. researchgate.net

Beyond cross-coupling, the bromo-substituent can also be involved in other transformations. For example, it can be displaced by nucleophiles in nucleophilic aromatic substitution reactions.

Table 2: Examples of Cross-Coupling Reactions

Reaction Name Coupling Partner Product Type
Suzuki-Miyaura Aryl/heteroaryl boronic acids 5-Aryl/heteroaryl-4-phenyl-1,2-oxazoles
Heck Alkenes 5-Alkenyl-4-phenyl-1,2-oxazoles
Sonogashira Terminal alkynes 5-Alkynyl-4-phenyl-1,2-oxazoles
Stille Organostannanes 5-Alkyl/aryl-4-phenyl-1,2-oxazoles

Radical Reactions and Photochemical Reactivity

The study of radical and photochemical reactions of this compound is a more specialized area. Halogenated aromatic compounds can participate in radical reactions, often initiated by radical initiators or photolysis. The C-Br bond can undergo homolytic cleavage under certain conditions to form an oxazolyl radical, which can then participate in subsequent reactions.

Photochemical reactions of oxazoles have been investigated, and they can exhibit interesting reactivity upon irradiation with light. nih.gov Visible-light photocatalysis has emerged as a mild and powerful tool for the synthesis of substituted oxazoles. organic-chemistry.orgresearchgate.net For instance, cascade reactions involving radical intermediates generated under photochemical conditions have been reported for the synthesis of complex heterocyclic systems. rsc.org The phenyl and bromo substituents on the oxazole core would be expected to influence the photochemical behavior of the molecule.

Acid-Base Properties and Protonation Equilibria

The 1,2-oxazole ring is a weak base. wikipedia.org The basicity is attributed to the lone pair of electrons on the nitrogen atom. The pKa of the conjugate acid of oxazole is approximately 0.8, indicating that it is a much weaker base than imidazole (B134444) (pKa ≈ 7). wikipedia.org

The acid-base properties of oxazole derivatives are influenced by the substituents on the ring. The phenyl and bromo substituents on this compound will affect its basicity. The study of acid-base equilibria is often carried out using spectrophotometric or potentiometric titrations. researchgate.netd-nb.info Understanding the protonation equilibria is crucial as it can affect the reactivity and biological activity of the molecule. The protonation site in oxazoles is generally the nitrogen atom. researchgate.net

The strength of a weak acid or base is quantified by its acid dissociation constant (Ka) or base dissociation constant (Kb), respectively. libretexts.org Strong acids and bases are considered to dissociate completely in water. utexas.edu

Spectroscopic Characterization and Advanced Structural Elucidation of 5 Bromo 4 Phenyl 1,2 Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

No experimental NMR data has been found for 5-Bromo-4-phenyl-1,2-oxazole in the searched literature.

Proton Nuclear Magnetic Resonance (¹H NMR)

A ¹H NMR spectrum would be crucial for identifying the number and environment of protons in the molecule. It would be expected to show signals for the protons of the phenyl group. The chemical shifts and coupling patterns of these aromatic protons would provide information about the electronic environment and the rotational orientation of the phenyl ring relative to the oxazole (B20620) ring.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are invaluable for unambiguous assignment of ¹H and ¹³C signals and for elucidating the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy) would establish the connectivity between coupled protons, particularly within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is essential for confirming the connectivity between the phenyl ring and the oxazole core.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the through-space proximity of protons, which could help to determine the preferred conformation of the phenyl group relative to the oxazole ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

No experimental IR or Raman data has been found for this compound in the searched literature.

IR and Raman spectroscopy would provide information about the vibrational modes of the molecule. Characteristic absorption bands would be expected for the C=N and C=C stretching vibrations of the oxazole ring, as well as the C-H stretching and bending modes of the phenyl group. The C-Br stretching vibration would also be present, typically at lower wavenumbers.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Delineation

No experimental HRMS data has been found for this compound in the searched literature.

HRMS would be used to determine the exact mass of the molecular ion, which would confirm the elemental composition of the compound. The fragmentation pattern observed in the mass spectrum would provide valuable structural information. Expected fragmentation pathways could include the loss of the bromine atom, cleavage of the oxazole ring, and fragmentation of the phenyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

No experimental UV-Vis data has been found for this compound in the searched literature.

X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This method provides precise data on bond lengths, bond angles, and torsion angles, collectively defining the molecular conformation. Furthermore, it reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing, which is governed by various intermolecular forces.

While specific crystallographic data for this compound is not publicly documented, analysis of closely related structures, such as 4-(4-Chlorophenyl)-5-phenylisoxazole, provides significant insight into the expected solid-state architecture. researchgate.net The study of such analogs is a standard practice in crystallographic analysis to predict and understand the structural features of novel compounds.

The crystal packing of these molecules is dictated by a combination of weak intermolecular interactions. In many oxazole derivatives, the crystal structure is stabilized by C-H···O and C-H···π interactions. iucr.org Additionally, π-π stacking interactions between the aromatic rings (both the phenyl and the isoxazole (B147169) rings) are a significant contributor to the stability of the crystal lattice, with typical centroid-to-centroid distances observed around 3.5 Å. iucr.org These interactions create a well-defined, three-dimensional supramolecular architecture.

The table below presents representative crystallographic data for a closely related compound, 4-(4-Chlorophenyl)-5-phenylisoxazole, which serves as a model for understanding the solid-state characteristics of this compound.

ParameterValue for 4-(4-Chlorophenyl)-5-phenylisoxazole
Chemical FormulaC₁₅H₁₀ClNO
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.21
b (Å)10.54
c (Å)12.03
β (°)105.7
Dihedral Angle 1 (°)38.32 (16)
Dihedral Angle 2 (°)43.91 (18)
Data Source researchgate.net

Computational and Theoretical Investigations of 5 Bromo 4 Phenyl 1,2 Oxazole

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity

Quantum chemical calculations are fundamental in modern chemistry for providing insights into the intrinsic properties of molecules. These methods are used to understand the electronic behavior, geometric stability, and potential reactivity of compounds like 5-Bromo-4-phenyl-1,2-oxazole.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For isoxazole (B147169) derivatives, DFT calculations are employed to determine the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior.

Key applications of DFT include the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity.

In studies of various oxazole (B20620) and isoxazole compounds, DFT has been used to calculate properties that shed light on their reactivity and potential applications. For instance, investigations into substituted oxazoles have used DFT to analyze how different functional groups affect the electron density on the heterocyclic ring and, consequently, its interaction with biological targets.

Table 1: Illustrative Electronic Properties Calculated via DFT for a Generic Isoxazole Derivative (Note: This data is representative of typical DFT outputs for related compounds and not specific to this compound)

Parameter Value Significance
HOMO Energy -6.5 eV Electron-donating capability
LUMO Energy -1.2 eV Electron-accepting capability
HOMO-LUMO Gap 5.3 eV Chemical reactivity and stability
Dipole Moment 3.2 D Polarity and intermolecular interactions

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of experimental data, are used for the precise calculation of molecular geometries and energies. Geometrical optimization aims to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure.

For a molecule like this compound, these calculations would determine key structural parameters such as bond lengths, bond angles, and dihedral angles. For example, ab initio methods can elucidate the planarity of the isoxazole ring and the rotational orientation of the phenyl group relative to it. Such studies on substituted pyrazoles, which are isomeric with isoxazoles, have shown that the electronic nature of substituents significantly influences the tautomeric stability and geometry. unicamp.br

Density Functional Theory (DFT) Studies on Molecular Orbitals and Electron Density Distribution

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Computational Methods

Computational chemistry provides indispensable tools for predicting and interpreting spectroscopic data. Theoretical calculations of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra can aid in the structural confirmation of newly synthesized compounds.

NMR Spectroscopy: DFT calculations can predict ¹H and ¹³C NMR chemical shifts with considerable accuracy. The process involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. These theoretical predictions are valuable for assigning signals in experimental spectra, especially for complex molecules.

IR Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching or bending of bonds. Comparing the computed spectrum with the experimental one helps in assigning the absorption bands to particular functional groups. For example, in a study of 4,5-diphenyl-2-2 oxazole propionic acid, DFT was used to calculate vibrational frequencies which showed good agreement with experimental FT-IR and FT-Raman spectra. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for calculating electronic transitions, which correspond to the absorption bands observed in UV-Vis spectra. These calculations can predict the wavelength of maximum absorption (λmax) and help understand the nature of the electronic transitions involved (e.g., π → π*).

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with their environment, such as a solvent. An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion.

For this compound, MD simulations could be used to:

Explore the different conformations arising from the rotation of the phenyl ring.

Analyze the stability of the compound in various solvents by calculating the solvation free energy.

Study how the molecule interacts with other molecules, such as water or biological macromolecules. Research on other isoxazole derivatives has utilized MD simulations to understand their binding to biological targets like enzymes or receptors. researchgate.net

Reaction Mechanism Elucidation via Transition State Theory and Potential Energy Surface Mapping

Computational chemistry is a key tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface (PES), researchers can identify reactants, products, intermediates, and, crucially, transition states.

According to Transition State Theory, the rate of a reaction is determined by the energy barrier of the transition state. DFT calculations are commonly used to locate the geometry of transition states and calculate their energies. This information allows for the determination of activation energies, which are essential for understanding reaction kinetics. For example, DFT studies have been used to model the "halogen dance" reaction mechanism, an intermolecular rearrangement of halogen substituents on aromatic rings, for substrates like thiophene, which is structurally related to isoxazole. Such a methodology could be applied to understand potential rearrangements or substitution reactions involving the bromine atom in this compound.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of compounds with their physicochemical properties. These models are built by calculating a set of numerical parameters, known as molecular descriptors, for a series of compounds and then using regression analysis to find a mathematical equation that relates these descriptors to an experimentally measured property.

For isoxazole derivatives, QSPR and the related Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict various properties, including biological activities like anticonvulsant or antiviral effects. A typical QSPR study involves:

Assembling a dataset of compounds with known property values.

Calculating a wide range of molecular descriptors (e.g., topological, electronic, steric).

Using statistical methods to select the most relevant descriptors and build a predictive model.

Rigorous validation of the model to ensure its predictive power for new compounds.

A QSPR model for properties like boiling point, solubility, or chromatographic retention time could be developed for a series of bromo-phenyl-isoxazoles, which would allow for the estimation of these properties for this compound without the need for experimental measurement.

Derivatization and Structure Activity Relationship Sar Studies of 5 Bromo 4 Phenyl 1,2 Oxazole Analogues

Design Principles for Novel 5-Bromo-4-phenyl-1,2-oxazole Derivatives

The rational design of novel derivatives based on the this compound scaffold is guided by established medicinal chemistry principles. The isoxazole (B147169) core is considered a valuable pharmacophore and can act as a bioisosteric replacement for other functional groups, such as esters and amides, often conferring improved metabolic stability.

Key design strategies include:

Modulation of Physicochemical Properties: The phenyl and bromo substituents are primary sites for modification to tune properties like lipophilicity (LogP), electronic character, and steric profile. For instance, introducing polar groups to the phenyl ring can enhance solubility, while halogen substituents can influence membrane permeability and binding interactions. nih.govresearchgate.net

Exploitation of Halogen as a Synthetic Handle: The bromine atom at the C5 position is not just a modulator of activity but also a crucial synthetic tool. It readily participates in transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl, alkyl, and other functional groups. researchgate.netchemblink.com

Structure-Activity Relationship (SAR) Exploration: Systematic modification of the phenyl ring and the C5 substituent allows for a thorough investigation of SAR. By observing how changes in the molecule's structure affect its biological activity, researchers can identify key pharmacophoric features and develop more potent and selective compounds. benthamdirect.commdpi.com The goal is to build a comprehensive understanding that links specific structural motifs to target engagement and therapeutic effect. nih.govmdpi.com

Synthetic Strategies for Analogues with Varied Substituents on the Phenyl Ring

The phenyl ring at the C4 position of the isoxazole core is a prime target for introducing structural diversity. Various synthetic methodologies can be employed to create analogues with different electronic and steric properties.

A principal method for this functionalization is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction is highly efficient for forming carbon-carbon bonds. In a typical strategy, a bromo- or iodo-substituted phenylisoxazole can be coupled with a wide range of commercially available boronic acids or boronate esters to introduce new aryl or heteroaryl groups. nih.govthieme-connect.com Conversely, a 4-(boronic acid)-substituted phenylisoxazole could be coupled with various aryl halides.

Electrophilic aromatic substitution on the phenyl ring is another viable, albeit potentially less regioselective, strategy. Depending on the existing substituents, reactions such as nitration, halogenation, or Friedel-Crafts acylation can introduce electron-withdrawing or electron-donating groups, further diversifying the chemical library.

Modifications to the Bromo-Substituent (e.g., replacement with other halogens, alkyl groups, or hydrogen)

The bromine atom at the C5 position is an exceptionally versatile functional group for derivatization, primarily through palladium-catalyzed cross-coupling reactions. chemblink.comresearchgate.net This allows for its replacement with a wide variety of substituents.

Common transformations include:

Suzuki-Miyaura Coupling: Reacting this compound with aryl or vinyl boronic acids to synthesize 5-aryl or 5-vinyl analogues. The use of bulky phosphine (B1218219) ligands is often essential to achieve high yields and suppress side reactions. researchgate.net

Sonogashira Coupling: The introduction of alkynyl groups can be achieved by coupling the bromo-isoxazole with terminal alkynes.

Heck Coupling: This reaction allows for the formation of C-C bonds with alkenes. chemblink.com

Buchwald-Hartwig Amination: This method facilitates the introduction of nitrogen-based substituents by coupling with amines.

Replacement with Other Halogens: While less common, interhalogen exchange can be performed under specific conditions.

Dehalogenation (Replacement with Hydrogen): The bromine can be removed and replaced with a hydrogen atom through catalytic hydrogenation or other reductive methods, providing a baseline compound for SAR studies.

These reactions enable the creation of a diverse library of compounds where the C5 position is decorated with different functional groups, which is crucial for probing interactions with biological targets. researchgate.netthieme-connect.com

Systematic Functionalization of the 1,2-Oxazole Heterocycle

While the C4 and C5 positions are the most accessible sites for modification on the this compound scaffold, other functionalization strategies can be considered.

Modification at C3: Direct functionalization at the C3 position is challenging. However, synthetic strategies that build the isoxazole ring from precursors allow for the introduction of substituents at this position. One of the most common methods for isoxazole synthesis is the [3+2] cycloaddition of an alkyne with a nitrile oxide, which allows for substitution at C3 and C5 depending on the chosen starting materials. rsc.org

N-alkylation/N-arylation: The isoxazole nitrogen is generally not reactive towards alkylation due to its low basicity.

Ring Transformations: Under certain conditions, such as photolysis, isoxazoles can undergo ring-rearrangement to form oxazoles or ring-opening to yield products like β-ketonitriles. researchgate.net These transformations, while destructive to the original scaffold, can be a source of novel chemical entities.

The primary approach for systematic functionalization remains the construction of the isoxazole ring with the desired substituents already in place on the precursor molecules. rsc.orgnih.gov

Rational Design of Libraries of this compound Derivatives

The rational design of compound libraries is a strategic approach to accelerate drug discovery by systematically exploring a defined chemical space. nih.govacs.org Based on the known synthetic accessibility and SAR principles, a focused library of this compound derivatives can be designed.

A typical library design would be based on a combinatorial approach, varying substituents at the two key diversification points: the C4-phenyl ring and the C5-bromo position.

Scaffold and Diversification Points:

Generated code

Position R¹ (on the Phenyl ring): A selection of small, electron-donating, and electron-withdrawing groups would be introduced, often at the para-position for synthetic accessibility and maximal electronic influence. Examples include -H, -F, -Cl, -CH₃, -OCH₃, -CF₃. These can be incorporated either by starting with substituted phenyl precursors or by post-synthesis modification. mdpi.compreprints.org

Position R² (replacing Bromine): A diverse set of functional groups would be introduced via cross-coupling reactions from the 5-bromo intermediate. This set could include various aryl, heteroaryl, alkyl, and amino groups to probe different types of interactions (hydrophobic, hydrogen bonding, π-stacking). researchgate.net

Example Library Design:

Phenyl Substituent (R¹)C5-Substituent (R²)
HPhenyl
4-Fluoro2-Pyridyl
4-MethoxyCyclohexyl
4-TrifluoromethylN-Morpholinyl
H2-Pyridyl
4-FluoroCyclohexyl
4-MethoxyN-Morpholinyl
4-TrifluoromethylPhenyl

This matrix approach allows for the efficient generation of a set of compounds that systematically explores the impact of different substituents at key positions. The results from screening such a library would provide a rich dataset to build a quantitative structure-activity relationship (QSAR) model, guiding the next round of optimization toward a lead compound. benthamdirect.comingentaconnect.com

Exploration of Biological Activities and Underlying Mechanisms of Action of 5 Bromo 4 Phenyl 1,2 Oxazole and Its Derivatives

In Vitro Investigations of Molecular Target Interactions

The biological effects of 5-Bromo-4-phenyl-1,2-oxazole and its derivatives are rooted in their interactions with specific molecular targets. These interactions, which include enzyme modulation and receptor binding, are fundamental to their potential therapeutic applications.

Derivatives of the 4-phenyl-1,2-oxazole scaffold have demonstrated significant activity as modulators of various enzymes.

One area of interest is their role as phosphodiesterase type 4 (PDE4) inhibitors. ebi.ac.uknih.gov A series of 4-phenyl-2-oxazole derivatives were designed and synthesized, showing considerable inhibitory activity against PDE4B. ebi.ac.uknih.gov One particular compound, which included a methoxy (B1213986) group on the phenyl ring, exhibited a lower IC₅₀ value (1.4 μM) against PDE4 than the known inhibitor rolipram (B1679513) (2.0 μM). ebi.ac.uknih.gov Docking studies suggested that this enhanced activity was due to favorable interactions with the metal-binding pocket of the PDE4B enzyme. ebi.ac.uknih.gov

The isoxazole (B147169) nucleus is also found in compounds that inhibit other enzymes. For instance, some isoxazole derivatives have been investigated as inhibitors of carbonic anhydrase and cyclooxygenase-2 (COX-2). mdpi.com Specifically, 5-(3-methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole has shown significant inhibitory activity against both lipooxygenase (LOX) and COX-2. mdpi.com Additionally, certain 4,5-diarylisoxazol-3-carboxylic acids have been identified as potential leukotriene synthesis inhibitors. mdpi.com

Furthermore, studies on oxazole (B20620) derivatives have revealed their potential to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. smolecule.comturkjps.org For example, 4-(substituted benzylidene)-2-(substituted phenyl) oxazole-5(4H)-one derivatives were found to inhibit hepatic cytochrome P450-dependent ethoxyresorufin-O-deethylase (EROD) activity in rats. turkjps.org One derivative, in particular, showed 89% inhibition of microsomal EROD activity, which was more potent than the specific inhibitor caffeine (B1668208) (85%) at the same concentration. turkjps.org

The table below summarizes the enzyme inhibitory activities of various 4-phenyl-1,2-oxazole derivatives.

Table 1: Enzyme Inhibition by 4-Phenyl-1,2-Oxazole Derivatives
Compound Class Target Enzyme Key Findings Reference(s)
4-Phenyl-2-oxazole derivatives Phosphodiesterase 4B (PDE4B) One derivative showed an IC₅₀ of 1.4 μM, outperforming rolipram. ebi.ac.uknih.gov
5-(3-Methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole Lipooxygenase (LOX) and Cyclooxygenase-2 (COX-2) Exhibited significant inhibitory activity against both enzymes. mdpi.com
4,5-Diarylisoxazol-3-carboxylic acids Leukotriene Synthesis Identified as potential inhibitors. mdpi.com
4-(Substituted benzylidene)-2-(substituted phenyl) oxazole-5(4H)-one derivatives Cytochrome P450 (EROD activity) One derivative showed 89% inhibition of microsomal EROD activity. turkjps.org

The interaction of 4-phenyl-1,2-oxazole derivatives with various receptors is another key aspect of their biological activity. These compounds have been investigated for their ability to bind to and modulate the function of receptors involved in a range of physiological processes.

For example, certain 1,2,4-oxadiazole (B8745197) derivatives, which share a similar heterocyclic core, have been found to act as positive modulators of GABA receptors and as sodium channel blockers. rjptonline.org Specifically, compounds like 5-((1H-imidazol-1-yl)methyl)-3-phenyl-1,2,4-oxadiazole were identified as potent sodium channel blockers, while others, such as 5-((1H-1,2,4-triazol-1-yl)methyl)-3-phenyl-1,2,4-oxadiazole, exhibited only GABA modulating activity. rjptonline.org

The versatility of the oxazole scaffold is further highlighted by its use in developing ligands for various other receptors, including benzodiazepine (B76468) and dopamine (B1211576) receptors, as well as agonists for muscarinic receptors and antagonists for 5-HT3 receptors. rjptonline.org

Understanding the specific interactions between 4-phenyl-1,2-oxazole derivatives and their protein targets is crucial for rational drug design. Molecular docking and crystallographic studies have provided valuable insights into these interactions.

In the case of PDE4B inhibitors, docking studies revealed that the introduction of a methoxy group at the para-position of the phenyl ring facilitated strong interactions with the metal-binding pocket of the enzyme. ebi.ac.uknih.gov Similarly, molecular docking simulations of 4-methyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol (B12902668) predicted a strong binding affinity (Kᵢ = 2.3 μM) to cytochrome P450 3A4, with hydrogen bonds forming between the hydroxyl group of the compound and specific arginine residues (Arg105/Arg106) of the enzyme. vulcanchem.com

Furthermore, crystallographic studies of 2-(4-Bromophenyl)-2-oxoethyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate have shown that the bromophenyl group can interact with enzymes or receptors, while the oxazole ring can participate in hydrogen bonding or π-π stacking interactions. These non-covalent interactions are critical for modulating the activity of biological targets.

Receptor Binding and Modulation Studies

Cellular Assays for Mechanistic Insights

Cellular assays provide a platform to observe the effects of 4-phenyl-1,2-oxazole derivatives on whole cells, offering insights into their mechanisms of action, including effects on cell proliferation, apoptosis, and signaling pathways.

A number of studies have highlighted the antiproliferative and cytotoxic effects of oxazole derivatives against various cancer cell lines. nih.govresearchgate.net For instance, a series of 1,2,4-oxadiazoles linked with benzimidazole (B57391) derivatives exhibited potent antitumor activities against MCF-7, A549, and A375 cancer cell lines, with some compounds showing IC₅₀ values in the sub-micromolar range, even surpassing the efficacy of doxorubicin. nih.gov The introduction of electron-withdrawing groups on the 5-aryl-1,2,4-oxadiazole aromatic ring was found to increase antitumor activity. nih.gov

In another study, novel 2,4-disubstituted oxazole derivatives were synthesized and screened for their anti-tumor activity against MCF-7, TK-10, and UACC-62 cell lines. researchgate.net Several compounds demonstrated significant inhibitory activity against these cell lines. researchgate.net Furthermore, some oxazole-linked oxadiazole derivatives have shown anti-leukemic potential by inhibiting the enzyme tyrosine kinase. mdpi.com

The table below presents a summary of the cytotoxic activity of various oxazole derivatives against different cancer cell lines.

Table 2: Cytotoxic Activity of Oxazole Derivatives in Cancer Cell Lines
Compound Series Cancer Cell Lines Key Findings Reference(s)
1,2,4-Oxadiazole-benzimidazole derivatives MCF-7, A549, A375 Some compounds had IC₅₀ values of 0.12–2.78 μM, more potent than doxorubicin. nih.gov
2,4-Disubstituted oxazole derivatives MCF-7, TK-10, UACC-62 Several compounds showed potent inhibitory activity. researchgate.net
Oxazole-linked oxadiazole derivatives K-562, HL-60 Showed anti-leukemic activity through tyrosine kinase inhibition. mdpi.com

Characterization of Selectivity and Potency against Biological Targets

The selectivity and potency of 4-phenyl-1,2-oxazole derivatives are critical determinants of their therapeutic potential. Research has focused on modifying the core structure to enhance these properties.

For example, in the development of carbonic anhydrase inhibitors, specific modifications to the oxazole structure significantly improved selectivity and potency against the targeted hCA IX and XII enzymes. Similarly, for PDE4 inhibitors, the introduction of a methoxy group at the para-position of the phenyl ring was found to be crucial for enhancing inhibitory activity. ebi.ac.uknih.gov

The selectivity of these compounds is also evident in their cytotoxic effects. Preliminary toxicity assessments of some oxazole derivatives on normal cells, such as peripheral blood lymphocytes and human umbilical vein endothelial cells, revealed high IC₅₀ values (>10 μM and >100 μM, respectively), indicating a favorable therapeutic index. vulcanchem.com This selectivity is thought to arise from the heightened dependence of tumor cells on microtubule dynamics compared to normal cells. vulcanchem.com

Elucidation of Molecular Pathways Affected by Compound Interaction

The biological activities of 4-phenyl-1,2-oxazole derivatives are the result of their modulation of specific molecular pathways. Research has begun to unravel these complex signaling cascades.

One of the key pathways affected is the MAPK/ERK signaling pathway, which plays a crucial role in cell proliferation and differentiation. smolecule.com Some 4-bromo-5-methyl-2-phenyl-1,3-oxazole (B13620916) derivatives have been shown to modulate this pathway. smolecule.com

Furthermore, the inhibition of PDE4 by 4-phenyl-2-oxazole derivatives leads to a blockade of LPS-induced TNF-α release, indicating an anti-inflammatory effect. ebi.ac.uknih.gov This is a critical pathway in inflammatory diseases such as asthma and COPD.

In the context of cancer, molecular docking studies have suggested that some oxazole derivatives bind to the epidermal growth factor receptor (EGFR), a key player in many cancers. researchgate.net Additionally, some 1,2,4-oxadiazole derivatives have been identified as strong tubulin-binding agents, which can disrupt microtubule dynamics and lead to cell cycle arrest and apoptosis. nih.gov

Structural Basis of Ligand-Target Recognition

The understanding of how this compound and its derivatives interact with their biological targets at a molecular level is fundamental to elucidating their mechanism of action and guiding the rational design of more potent and selective agents. Crystallographic studies and molecular modeling have provided significant insights into the structural basis of ligand-target recognition, particularly for their activity as inhibitors of the bacterial cell division protein FtsZ.

A key example is the interaction of the derivative TXA6101 with FtsZ from Staphylococcus aureus (S. aureus). nih.gov X-ray crystallography has revealed that these inhibitors bind to an allosteric site on the FtsZ protein, distinct from the GTP-binding site. nih.govrsc.orgresearchgate.net The binding of these oxazole derivatives induces a conformational change in the protein that disrupts its polymerization, a process essential for the formation of the Z-ring and subsequent bacterial cell division. nih.govrsc.org

The this compound core scaffold plays a crucial role in anchoring the inhibitor within the binding pocket. The rotational flexibility conferred by the single bond linking the phenyl and oxazole rings is a critical feature. nih.gov This flexibility allows the molecule to adopt an optimal conformation to fit within the binding site, which is particularly important for overcoming resistance mutations. nih.gov For instance, in the G196S mutant of S. aureus FtsZ, which confers resistance to other inhibitors, the rotational freedom of the oxazole and phenyl rings in TXA6101 allows it to adjust its conformation and maintain tight binding without steric hindrance. nih.gov

A detailed analysis of the crystal structure of the S. aureus FtsZ-TXA6101 complex highlights the specific interactions that stabilize the binding. The 5-bromo substituent on the oxazole ring is of paramount importance for the compound's high affinity and potent antibacterial activity. nih.govmdpi.com The bromo group projects into a deep hydrophobic pocket on the C-terminal subdomain of FtsZ, where it engages in multiple favorable interactions. nih.govresearchgate.net Key amino acid residues forming this hydrophobic pocket include Leu261, Asn263, Thr309, and Ile311. nih.gov The specific distances measured from the crystal structure underscore the intimacy of these contacts, such as a 3.2 Å distance between the bromine atom and the carbonyl oxygen of Leu261. nih.gov

The table below summarizes the key molecular interactions between the 5-bromo-oxazole derivative TXA6101 and the S. aureus FtsZ protein as determined by X-ray crystallography.

Table 1: Key Molecular Interactions of TXA6101 with S. aureus FtsZ

Interacting Ligand Moiety Interacting FtsZ Residue(s) Interaction Type Distance (Å) Reference
5-Bromo group (oxazole ring) Leu261 (carbonyl oxygen) Halogen Bond / Hydrophobic 3.2 nih.gov
5-Bromo group (oxazole ring) Leu261 (Cγ atom) Hydrophobic 3.8 nih.gov
5-Bromo group (oxazole ring) Ile311 (Cγ2 atom) Hydrophobic 3.7 nih.gov
5-Bromo group (oxazole ring) Asn263, Thr309 Hydrophobic Pocket - nih.gov

The following table presents data from a structure-activity relationship (SAR) study, comparing the minimum inhibitory concentration (MIC) of the brominated compound TXA6101 against its non-brominated analog, TXD1122, highlighting the impact of the bromo group on antibacterial activity.

Table 2: Structure-Activity Relationship of the 5-Bromo Substituent

Compound Core Structure R Group Target Organism MIC (μg/mL) Fold Change in Activity Reference
TXA6101 This compound derivative -Br S. aureus 0.125 - nih.gov

Collectively, the structural data provides a clear rationale for the observed biological activity of this compound derivatives as FtsZ inhibitors. The core scaffold provides the necessary geometry and rotational freedom, while the 5-bromo substituent engages in critical, affinity-enhancing interactions within a hydrophobic pocket of the target protein, demonstrating a sophisticated example of structure-based drug design.

Table of Mentioned Compounds

Advanced Applications and Potential in Chemical Sciences Research

Role as a Versatile Synthetic Building Block in Organic Synthesis

The structure of 5-Bromo-4-phenyl-1,2-oxazole, with its distinct reactive sites, establishes it as a versatile building block for creating more complex molecular architectures. The bromine atom at the 5-position and the phenyl group at the 4-position of the oxazole (B20620) ring are key to its synthetic utility. Halogenated oxazolines are recognized as useful structural motifs because they can be converted into functionalized oxazoles, which are integral parts of natural products and synthetic intermediates. mdpi.com

The reactivity of the bromo-oxazole system allows for a variety of chemical transformations. For instance, the bromine atom can be migrated to the less accessible 4-position through a "halogen dance" reaction, which simultaneously allows for the introduction of various electrophiles into the vacant 5-position. thieme-connect.com This methodology opens pathways to fully substituted oxazoles. thieme-connect.com Furthermore, the bromine atom serves as an excellent handle for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the formation of new carbon-carbon bonds.

Reaction TypeReagent/ConditionProduct TypeSignificance
Halogen Dance Reaction Lithium Diisopropylamide (LDA)4-Bromo-5-substituted-oxazolesAccess to less common substitution patterns and fully substituted oxazoles. thieme-connect.com
Suzuki-Miyaura Coupling Palladium catalyst, Boronic acids/esters5-Aryl/Alkyl-4-phenyl-1,2-oxazolesFormation of C-C bonds to build complex molecular frameworks.
Lithiation-Bromination n-BuLi, Electrophilic Bromine SourceBromooxazolesA direct and regiocontrolled method for synthesizing bromooxazole building blocks. researchgate.net
Gold-Catalyzed Cyclization Gold(III) catalyst, N-bromosuccinimideBromooxazolinesA one-pot synthesis method for precursors to functionalized oxazoles. mdpi.com

Precursor for Advanced Organic Materials

The chemical reactivity of this compound makes it a suitable precursor for the synthesis of advanced organic materials. Its derivatives are utilized in creating materials like functional polymers and stable coatings. chemimpex.com The presence of the bromophenyl group is particularly advantageous, as it enhances reactivity and allows the molecule to serve as a key intermediate in the synthesis of larger, more complex structures. chemimpex.com Methodologies have been developed for the iterative synthesis of poly-oxazoles, demonstrating that oxazole units can be linked to form larger polymeric chains. nih.gov The bromo-substituent on the phenyl ring can act as a site for polymerization or for grafting the molecule onto other polymer backbones, leading to materials with enhanced thermal and chemical stability. chemimpex.com

Components in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly valued in organic synthesis for their efficiency in building complex molecules in a single step, aligning with the principles of green chemistry. mdpi.com Bromo-phenyl substituted azole derivatives have shown utility in such reactions. For example, a closely related compound, 3-(4-bromophenyl)isoxazol-5(4H)-one, participates in an electrochemically induced multicomponent transformation with an aldehyde and kojic acid to produce a complex, polycyclic product in good yield. mdpi.com This process involves the initial deprotonation of the isoxazolone, followed by a Knoevenagel condensation. mdpi.com The success of this reaction highlights the potential for this compound to act as a key component in similar MCRs, where its reactive sites can be exploited to generate diverse and complex molecular scaffolds efficiently.

Applications in Materials Science Research

The oxazole scaffold is a recurring motif in materials science, and derivatives of this compound are explored for their potential in creating novel functional materials. The stability and electronic properties of the bromo-phenyl-oxazole structure make it a candidate for various advanced applications. chemimpex.com

Integration into Functional Polymers and Coatings

The development of functional polymers often relies on building blocks that impart specific properties such as thermal stability or biocompatibility. Poly(2-oxazoline)s, for instance, are a family of polymers that have gained significant interest as biomaterials, owing to the rich chemistry and straightforward synthesis that allows for tailored properties. nih.gov The synthesis of these polymers can be achieved through methods like cationic ring-opening polymerization (CROP). researchgate.net While not a direct monomer for CROP, this compound can be integrated into polymer structures. The reactive bromine atom provides a site for cross-coupling reactions, allowing it to be incorporated into the side chains or the main backbone of various polymers. This integration can be used to modify the properties of existing polymers or to create entirely new materials for applications such as specialized coatings with enhanced chemical resistance. chemimpex.com

Potential in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

There is significant research interest in using bromo-phenyl-oxazole derivatives as intermediates and materials for organic optoelectronic devices, particularly OLEDs. chemimpex.comcatsyn.com The stability and inherent electronic properties of these compounds make them suitable for enhancing device performance. chemimpex.com Various isomers and related structures, such as 2-(4-Bromophenyl)oxazole and 2-(4-bromophenyl)benzo[d]oxazole, are explicitly listed as materials or intermediates for OLEDs. chemimpex.com These compounds can be used to construct the light-emitting layers or other general-purpose layers within the OLED architecture. heegermaterials.com The bromo-phenyl-oxazole core contributes to the necessary charge transport and luminescent properties required for efficient light emission.

Related CompoundCAS NumberStated Application
2-(4-Bromophenyl)oxazole 176961-50-5Intermediate for OLEDs and other electronic devices. chemimpex.com
2-(4-bromophenyl)benzo[d]oxazole 3164-13-4OLED Material.
2-(2-Bromophenyl)benzo[d]oxazole 73552-42-8OLED Material, Electronic Monomer. catsyn.com

Development of Fluorescent Probes and Imaging Agents Based on the Oxazole Core

The oxazole ring is a key component in many fluorescent molecules, making it a valuable scaffold for the design of chemical sensors and biological imaging agents. The 5-aryl-4-carboxyoxazole core, which is structurally related to this compound, is considered a promising foundation for creating new fluorescent dyes. tandfonline.com

Research has shown that the photophysical properties of oxazole-based fluorophores can be finely tuned by altering the substitution pattern on the heterocyclic ring. For example, in the development of biphotonic DNA probes, the point of connection between a triphenylamine (B166846) core and an oxazole ring significantly influences the fluorescence behavior. rsc.orgresearchgate.net Probes with a 2,5-diaryloxazole structure are known to be highly fluorescent. researchgate.net Theoretical studies on hydroxyphenyl-oxazole cores have explored their dual emission behavior, which is critical for applications like white-light emission. rsc.org Furthermore, new chemosensors based on fluorescent peptides incorporating benzo[d]oxazole derivatives have been synthesized for the detection of metal ions, demonstrating their potential for applications in environmental monitoring and diagnostics. nih.gov The introduction of biological molecules like peptides into the probe's skeleton can enhance sensitivity, making these systems highly promising for use in biological fields. nih.gov

Contributions to DNA-Encoded Chemical Libraries (DELs) and Chemical Biology Tool Development

The compound this compound represents a versatile heterocyclic scaffold with significant potential for application in advanced areas of chemical science, particularly in the construction of DNA-Encoded Libraries (DELs) and the development of novel chemical biology tools. Its utility stems from the unique combination of a stable oxazole core, a reactive bromine handle, and a phenyl substituent that can be involved in crucial molecular interactions.

DNA-Encoded Libraries (DELs) enable the screening of billions of compounds against a biological target in a single experiment. researchgate.net The success of this technology hinges on the availability of diverse chemical building blocks that are compatible with DNA-tagging and subsequent reaction conditions. ncl.ac.uk The development of new DNA-compatible chemical reactions and the expansion of the accessible chemical space are critical for improving the quality and diversity of these libraries. ncl.ac.uk

The this compound scaffold is well-suited for DEL synthesis. The bromine atom on the oxazole ring is a key functional group that allows for a variety of metal-catalyzed cross-coupling reactions. These reactions are often compatible with the aqueous environments required for DNA integrity. For instance, the Suzuki reaction, which couples an organoboron compound with an organic halide, is a widely used method for forming carbon-carbon bonds in DEL synthesis. cbijournal.com A compound like this compound can serve as the organic halide partner, enabling the introduction of a wide array of substituents at the 5-position of the oxazole ring.

Table 1: Reactive Sites of this compound for Library Synthesis
Reactive SiteType of ReactionPotential for DiversificationRelevance to DEL/Chemical Biology
Bromine atom (C5)Suzuki, Sonogashira, Stille, Buchwald-Hartwig, and other cross-coupling reactionsAllows for the introduction of a vast array of aryl, heteroaryl, alkyl, and amino groups.Provides a robust and versatile handle for combinatorial library synthesis compatible with DNA-encoding. cbijournal.com
Phenyl group (C4)Electrophilic Aromatic Substitution (under specific conditions)Functionalization of the phenyl ring to modulate steric and electronic properties.Enables fine-tuning of the scaffold's interaction with biological targets.
Oxazole RingRing-opening or transformation reactionsCan be used to generate different heterocyclic scaffolds from a common intermediate.Offers pathways to novel chemical entities, although harsher conditions may not be DNA-compatible.

In the context of chemical biology, this compound serves as a valuable starting point for the creation of specialized molecular probes and tools. The oxazole ring itself is a bioisostere for amide and ester groups and is found in numerous biologically active natural products. mdpi.com This heterocyclic core provides a rigid and stable framework that can orient appended functional groups in a well-defined three-dimensional space, facilitating specific interactions with proteins or other biological macromolecules. vulcanchem.com

The synthesis of functionalized oxazoles from precursors like halogenated oxazolines highlights the synthetic flexibility of this class of compounds. mdpi.com By using the bromine atom as a reactive handle, researchers can attach reporter groups (like fluorophores or biotin) or photo-cross-linking moieties to the this compound core. This would transform the passive scaffold into an active chemical biology tool for identifying binding partners (target deconvolution) or visualizing biological processes.

The broader family of substituted oxazoles has demonstrated significant potential in medicinal chemistry, with derivatives showing a wide range of biological activities. cbijournal.commdpi.com This underscores the value of the this compound scaffold as a privileged structure for exploring new biological targets.

Table 2: Examples of Related Oxazole Scaffolds and Their Applications
Compound NameKey Structural FeaturesDocumented Application/Research AreaReference
5-bromo-2-methyl-4-phenyloxazoleBromo-phenyl-oxazole core with methyl substituentUsed as a substrate in Suzuki reactions to synthesize 5-aryl-2-methyl-4-phenyloxazoles for antimicrobial screening. cbijournal.com
(E)-5-[bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazoleHalogenated exocyclic double bond on an oxazoline (B21484) ringSynthesized via gold-catalyzed reactions; useful intermediate for functionalized oxazoles. mdpi.com
5-(4-bromophenyl)-2-phenyl-3-(pyridin-4-yl)dihydro-2H-pyrrolo[3,4-d] Current time information in Bangalore, IN.smolecule.comoxazole-4,6(3H,5H)-dioneComplex fused pyrrolo[3,4-d] Current time information in Bangalore, IN.smolecule.comoxazole systemScaffold of interest in medicinal chemistry for potential biological activities. ontosight.ai
2-amino-4-(p-substituted phenyl)-oxazole derivativesAmino-oxazole coreSynthesized and tested as antiprotozoal agents. ijpsonline.com

Future Research Directions and Unexplored Avenues for 5 Bromo 4 Phenyl 1,2 Oxazole Research

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of isoxazole (B147169) derivatives has traditionally relied on methods that are now being re-evaluated for their environmental impact. Future research must prioritize the development of green and sustainable synthetic routes to 5-Bromo-4-phenyl-1,2-oxazole and its analogs.

Green chemistry principles, such as atom economy, use of safer solvents, and energy efficiency, are paramount. abap.co.innih.gov Recent advancements in the synthesis of isoxazoles have showcased the potential of microwave-assisted organic synthesis (MAOS), which can enhance reaction rates, improve selectivity, and increase product yields compared to conventional heating. abap.co.innih.gov Another promising avenue is the use of Deep Eutectic Solvents (DES) as environmentally friendly and cost-effective reaction media. For instance, the flow synthesis of 3,5-disubstituted isoxazoles has been successfully demonstrated using a DES, achieving high yields in short reaction times and allowing for the recovery and reuse of the solvent. acs.org

Further research could focus on one-pot, multi-component reactions that reduce the number of synthetic steps and purification stages. rsc.orgresearchgate.net The development of catalytic systems, potentially using earth-abundant metals or even non-catalytic aqueous conditions, represents a significant step toward sustainability. rsc.orgresearchgate.net Exploring these modern synthetic strategies for the specific, regioselective synthesis of this compound is a critical objective.

Synthetic ApproachKey AdvantagesRelevant Research Areas for this compound
Microwave-Assisted Synthesis Rapid heating, enhanced reaction rates, higher yields. abap.co.innih.govOptimization of microwave parameters for the cycloaddition step leading to the isoxazole core.
Flow Chemistry with DES Improved safety, scalability, process control, solvent recycling. acs.orgDevelopment of an integrated continuous flow system for synthesis and purification.
One-Pot Reactions Reduced waste, time, and resource consumption. rsc.orgresearchgate.netDesigning a one-pot sequence from basic starting materials to the final product.
Aqueous Media Synthesis Environmentally benign, low cost, enhanced reactivity/selectivity. rsc.orgresearchgate.netInvestigating the feasibility of cycloaddition reactions in water to form the isoxazole ring.

Application in Emerging Fields of Chemical Biology and Drug Discovery beyond Initial Characterization

While the isoxazole scaffold is known to exhibit a wide range of biological activities—including antimicrobial, anti-inflammatory, and anticancer properties—the specific potential of this compound remains largely untapped. abap.co.insmolecule.com Future work should move beyond preliminary screening to explore its application in sophisticated areas of chemical biology and targeted drug discovery.

The bromine atom on the isoxazole ring is a particularly attractive feature. It can serve as a handle for further functionalization through cross-coupling reactions, allowing for the generation of a diverse library of derivatives for structure-activity relationship (SAR) studies. vulcanchem.com This could lead to the identification of compounds with potent and selective activity against specific biological targets, such as protein kinases or enzymes implicated in disease. rsc.orgrcsb.org

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling and Compound Design

The era of artificial intelligence (AI) and machine learning (ML) offers transformative potential for chemical research. researchgate.nettandfonline.com Integrating these computational tools into the study of this compound can accelerate discovery and optimization processes significantly.

Predictive models can be developed to forecast the physicochemical properties, biological activities, and potential toxicity of novel derivatives based on their molecular structure. tandfonline.comucl.ac.uk This in silico screening allows researchers to prioritize the synthesis of the most promising candidates, saving considerable time and resources compared to traditional trial-and-error approaches. researchgate.net

AI/ML ApplicationPotential Impact on this compound Research
Predictive Modeling Forecast ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of new derivatives. ucl.ac.uk
Virtual Screening Identify potential biological targets by docking virtual libraries against protein structures. researchgate.net
Generative Design Create novel isoxazole structures with optimized properties for drug discovery or materials science. springernature.com
Reaction Prediction Optimize reaction conditions and predict outcomes for the synthesis of complex derivatives. researchgate.net

Exploration of Self-Assembly and Supramolecular Chemistry with 1,2-Oxazole Scaffolds

Supramolecular chemistry, the study of systems involving intermolecular interactions, is a frontier where the 1,2-oxazole scaffold shows significant promise. The isoxazole ring possesses a notable dipole moment, which can direct the self-assembly of molecules into highly ordered, functional architectures. researchgate.netoup.com

Research has shown that isoxazole-containing molecules can form head-to-tail dipole-dipole arrays, leading to the formation of helical supramolecular polymers. researchgate.netoup.com The assembly and disassembly of these structures can often be controlled by external stimuli like temperature or solvent properties. oup.com For this compound, the phenyl group can participate in π-π stacking interactions, which, in concert with the dipole-dipole forces of the isoxazole ring and potential halogen bonding from the bromine atom, could drive unique self-assembly behaviors. oup.com

Future investigations should explore the self-assembly of this compound and its derivatives in various media. This could lead to the development of novel materials such as gels, liquid crystals, or nano-architectures with applications in electronics, sensing, or controlled-release systems. The introduction of chiral centers could also be used to direct the helicity of these supramolecular assemblies, opening avenues in chiroptical materials. researchgate.netoup.com

Investigation of Catalytic Properties or Ligand Capabilities

The nitrogen and oxygen atoms within the 1,2-oxazole ring provide potential coordination sites for metal ions. This suggests that this compound could function as a ligand in transition metal catalysis. The development of novel ligands is crucial for advancing synthetic chemistry, enabling new transformations with higher efficiency and selectivity.

Studies have demonstrated that isoxazole-containing molecules can act as effective ligands for palladium, forming complexes with high catalytic activity in cross-coupling reactions like the Suzuki reaction, often in environmentally benign aqueous media. researchgate.netrcsi.sciencercsi.science The specific electronic and steric profile of this compound could lead to catalysts with unique reactivity.

Future research should involve the synthesis of metal complexes (e.g., with palladium, copper, or gold) using this compound as a ligand and evaluating their catalytic performance in a range of important organic transformations. Furthermore, some organometallic complexes incorporating isoxazole moieties have themselves shown electrocatalytic properties, for instance, in the production of dihydrogen. ccspublishing.org.cn Investigating whether complexes of this compound possess similar intrinsic catalytic activity is another compelling, unexplored avenue. ccspublishing.org.cn

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.